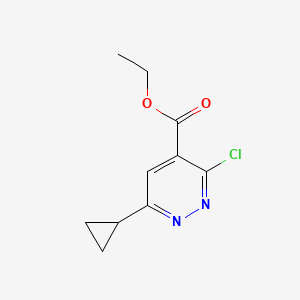

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate

Description

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate (CAS: 2230804-08-5) is a pyridazine derivative with the molecular formula C₁₀H₁₁ClN₂O₂. This compound features a cyclopropyl substituent at the 6-position, a chlorine atom at the 3-position, and an ethyl ester group at the 4-position of the pyridazine ring .

Properties

IUPAC Name |

ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-8(6-3-4-6)12-13-9(7)11/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHFDWNDIYOINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyridazine Derivatives

Primary Approach:

The most common synthetic route involves the cyclization of appropriately substituted pyridazine precursors. Specifically, the synthesis typically begins with 3-chloro-6-cyclopropylpyridazine derivatives, which are then esterified to yield the target compound.

- Starting material: 3-chloro-6-cyclopropylpyridazine

- Reagents: Ethyl chloroformate (or similar ethylating agents)

- Base: Triethylamine or other tertiary amines

- Conditions: Controlled temperature (often ambient to slightly elevated), inert atmosphere to prevent side reactions

- The pyridazine precursor reacts with ethyl chloroformate in the presence of triethylamine, facilitating the formation of the ester group at the 4-position.

- The process involves nucleophilic attack on the chloroformate, leading to esterification under mild conditions.

- This method aligns with general procedures for ester formation on heterocyclic compounds, as described in chemical synthesis literature and patent documents.

Esterification of the Corresponding Carboxylic Acid

- Synthesis of the carboxylic acid intermediate, 3-chloro-6-cyclopropylpyridazine-4-carboxylic acid , via oxidation or hydrolysis of ester precursors.

- Subsequent esterification using ethanol and acid catalysts (e.g., sulfuric acid) under reflux conditions.

- Acid-catalyzed esterification at elevated temperatures (around 60-80°C).

- Removal of water to drive the equilibrium towards ester formation.

- Similar esterification procedures are well-documented for heterocyclic acids, providing high yields and purity.

Industrial-Scale Synthesis Considerations

For large-scale production, the synthesis is optimized for efficiency and safety:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Precursor synthesis | Chlorination, cyclopropylation | Controlled temperature, inert atmosphere | Ensures regioselectivity |

| Ester formation | Ethyl chloroformate + base | Ambient to mild heating | High yield, minimal by-products |

| Purification | Crystallization, chromatography | Solvent systems optimized for scale | Ensures product purity |

Summary of Key Research Findings

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization + Esterification | 3-chloro-6-cyclopropylpyridazine | Ethyl chloroformate, triethylamine | Room temp to mild heating | ~80-90% | Efficient, scalable |

| Chlorination + Cyclopropylation | Pyridazine derivatives | NCS, cyclopropyl halides | Controlled temperature | Variable | Suitable for diverse derivatives |

| Hydrolysis + Esterification | Carboxylic acid intermediate | Ethanol, sulfuric acid | Reflux | High | Purity and yield optimized |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 3-position can be replaced by nucleophiles such as amines or thiols under mild conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at room temperature.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

Hydrolysis: Formation of 3-chloro-6-cyclopropylpyridazine-4-carboxylic acid.

Oxidation: Formation of N-oxides.

Scientific Research Applications

Chemistry

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for developing new materials and pharmaceuticals.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.

- Anticancer Activity : Demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition.

Medicine

The compound is being explored as a lead candidate in drug discovery, particularly for:

- Dihydroorotate Dehydrogenase (DHODH) Inhibition : This enzyme is essential for pyrimidine synthesis, making it a target for immunosuppressive therapies and cancer treatments.

- Antiviral Applications : Preliminary studies show efficacy against certain viral infections by disrupting nucleotide synthesis pathways.

Industry

In the industrial sector, ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate is utilized in the production of agrochemicals and pharmaceuticals, leveraging its chemical properties for practical applications.

Summary of Biological Activities

| Activity | Mechanism of Action | Reference |

|---|---|---|

| DHODH Inhibition | Blocks pyrimidine synthesis | |

| Antiviral Activity | Inhibits viral replication | |

| Anti-tumor Potential | Affects tumor cell proliferation | |

| Immune Modulation | Alters immune cell activity |

Dihydroorotate Dehydrogenase Inhibition

Recent studies have shown that ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate is a potent inhibitor of DHODH. In vitro assays indicate that it outperforms established inhibitors like brequinar, suggesting its potential as a novel therapeutic agent for conditions requiring immunosuppression or cancer treatment.

Antiviral Properties

The compound has been evaluated for antiviral activity against viruses exploiting host nucleotide synthesis pathways. It effectively inhibits replication in cellular models, indicating promise for antiviral drug development.

Cancer Research

In xenograft models, this compound demonstrated significant efficacy in reducing tumor growth. The mechanism was attributed to selective apoptosis induction in cancer cells while sparing normal cells.

Safety and Toxicity

While promising, the safety profile requires further investigation. Preliminary toxicity studies indicate a favorable safety margin; however, comprehensive toxicological assessments are necessary to evaluate chronic exposure risks and side effects associated with long-term use.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism .

Comparison with Similar Compounds

Structural and Electronic Differences

- Cyclopropyl vs. Methyl/Chloro Groups : The cyclopropyl group in Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate introduces significant steric bulk compared to smaller substituents like methyl or additional chlorine atoms in analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid). This bulk may hinder interactions with biological targets or catalysts .

- Ester vs. Carboxylic Acid : The ethyl ester group in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, CAS 50681-26-0), which may improve membrane permeability in biological systems .

Biological Activity

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to compile the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate is characterized by the following molecular formula: . Its structure features a pyridazine ring with a cyclopropyl group and an ethyl ester, which contribute to its biological properties.

The compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways. Notably, it has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines. Inhibition of DHODH can lead to decreased proliferation of rapidly dividing cells, making it a target for anti-cancer therapies and immunosuppressive agents .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Dihydroorotate Dehydrogenase Inhibition :

Recent studies have demonstrated that ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate shows significant promise as a DHODH inhibitor. In vitro assays revealed that it outperforms established inhibitors like brequinar and teriflunomide, suggesting its potential as a novel therapeutic agent for conditions requiring immunosuppression or cancer treatment . -

Antiviral Properties :

The compound has also been evaluated for its antiviral activity, particularly against viruses that exploit the host's nucleotide synthesis pathways. It was found to effectively inhibit the replication of certain viruses in cellular models, indicating its potential utility in antiviral drug development . -

Cancer Research :

In cancer studies, ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate demonstrated efficacy in reducing tumor growth in xenograft models. This effect was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .

Safety and Toxicity

While promising, the safety profile of ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate requires further investigation. Preliminary toxicity studies indicate a favorable safety margin; however, comprehensive toxicological assessments are necessary to evaluate chronic exposure risks and side effects associated with long-term use .

Q & A

Q. What methodologies validate the stability of Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.